Stereochemistry: cis vs. trans Isomer
The target compound is specified as the cis isomer with (3S,4R) absolute configuration. The corresponding trans isomer is assigned CAS 125080-87-7 in some databases, although this assignment is inconsistent across sources. The distinct CAS numbers for cis (125080-83-3) and the hydrochloride salt (126810-22-8) provide a verifiable basis for confirming stereochemical identity upon procurement [1]. In fentanyl analog pharmacology, cis/trans isomerism at the 3,4-positions of the piperidine ring can alter receptor binding by altering the orientation of the N-phenylacetamide pharmacophore [2]. Purchasing the unspecified stereoisomer mixture would introduce an uncontrolled variable.
| Evidence Dimension | Stereochemical configuration (cis vs. trans) and associated CAS registry numbers |
|---|---|
| Target Compound Data | cis-(3S,4R) configuration; CAS 125080-83-3 (cis free base); CAS 126810-22-8 (cis hydrochloride) |
| Comparator Or Baseline | trans isomer (CAS 125080-87-7 in some databases, though conflicting assignments exist) |
| Quantified Difference | Not quantified (no published comparative receptor binding data found for the two isomers) |
| Conditions | Structural identity; extrapolated from general fentanyl analog SAR |
Why This Matters
Ensuring procurement of the correct stereoisomer is critical for experimental reproducibility, as cis/trans isomerism in 4-anilidopiperidines can affect receptor binding and biological activity.
- [1] ichemistry.cn. CAS:125080-83-3 (cis) and CAS:125080-87-7 (trans, conflicting assignment). Alias N-[(3S,4R)-1-(2-ethoxyethyl)-3-methyl-4-piperidyl]-N-phenyl-acetamide. View Source
- [2] Vardanyan RS, Hruby VJ. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Med Chem. 2014;6(4):385-412. (Class-level SAR for fentanyl analog stereochemistry). View Source
